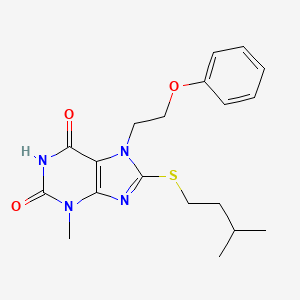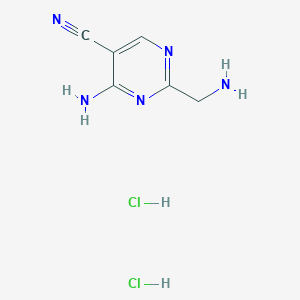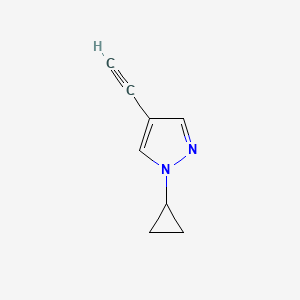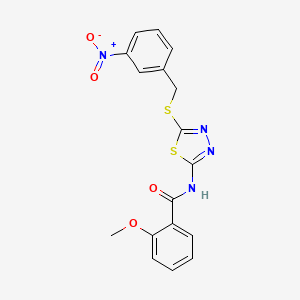
4-methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide, also known as MTBS, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biochemical and physiological research. MTBS is a sulfonamide derivative that has been synthesized using various methods, and its mechanism of action has been studied extensively.
Mécanisme D'action
4-methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide is a sulfonamide derivative that acts as an inhibitor of carbonic anhydrase IX. Carbonic anhydrase IX is an enzyme that is overexpressed in various types of cancer cells and plays a role in tumor growth and metastasis. This compound binds to the active site of carbonic anhydrase IX, inhibiting its activity and reducing the growth and metastasis of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of carbonic anhydrase IX activity, reduction of tumor growth and metastasis, and inhibition of protein-protein interactions. This compound has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
4-methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide has several advantages for lab experiments, including its ability to inhibit the activity of carbonic anhydrase IX, its specificity for carbonic anhydrase IX over other carbonic anhydrase isoforms, and its ability to inhibit protein-protein interactions. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its efficacy in vivo.
Orientations Futures
There are several future directions for the use of 4-methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide in scientific research, including the development of new inhibitors of carbonic anhydrase IX, the study of protein-protein interactions, and the development of new anti-inflammatory agents. Additionally, further studies are needed to determine the efficacy of this compound in vivo and its potential applications in cancer therapy.
Méthodes De Synthèse
4-methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide can be synthesized using various methods, including the reaction of 4-methoxybenzenesulfonyl chloride with 2-aminothiazole in the presence of a base, such as triethylamine. The resulting product is purified using column chromatography to obtain pure this compound. Other methods for synthesizing this compound include the reaction of 2-aminothiazole with 4-methoxybenzenesulfonyl isocyanate or 4-methoxybenzenesulfonyl azide.
Applications De Recherche Scientifique
4-methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide has been used in various scientific research applications, including the study of enzyme inhibition, protein-protein interactions, and protein-ligand interactions. This compound has been shown to inhibit the activity of carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This compound has also been used to study the binding of proteins to various ligands, including small molecules and peptides.
Propriétés
IUPAC Name |
4-methoxy-N-(1,3-thiazol-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3S2/c1-15-8-2-4-9(5-3-8)17(13,14)12-10-11-6-7-16-10/h2-7H,1H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCHMFOFNAFKQJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)acetamide](/img/structure/B2537625.png)





![3,4-difluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B2537637.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(5-((4-fluorobenzyl)oxy)-2-(hydroxymethyl)-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2537640.png)




